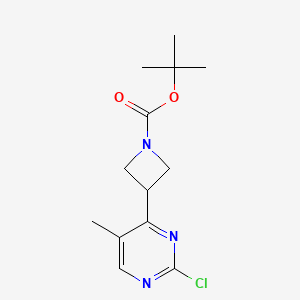
tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate” is a chemical compound with the molecular formula C13H18ClN3O2 . It has a molecular weight of 283.75 . The compound is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder . . The boiling point is not specified .科学的研究の応用
Radiopharmaceutical Development
Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors via a Stille coupling reaction involving tert-butyl azetidine-1-carboxylate. This research aimed at developing radiolabeled compounds for brain imaging, specifically targeting the nicotinic acetylcholine receptors, which are crucial in neurological functions and disorders. The study successfully demonstrated an efficient synthesis pathway, highlighting the compound's potential in radiopharmaceutical applications (Karimi & Långström, 2002).
Histamine H4 Receptor Ligands
Altenbach et al. (2008) focused on developing ligands for the histamine H4 receptor, starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Their work, incorporating tert-butyl azetidine-1-carboxylate, led to the identification of compounds with potential anti-inflammatory and antinociceptive activities, supporting the therapeutic value of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).
Synthesis and Molecular Modifications
Yadav and Sriramurthy (2005) explored the synthesis of silylmethyl-substituted aziridine and azetidine, which react efficiently with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products. This research highlights the compound's role in generating structurally diverse heterocycles, demonstrating its utility in organic synthesis and the potential development of new therapeutic agents (Yadav & Sriramurthy, 2005).
Peptide Mimetics
Sajjadi and Lubell (2008) reported on the synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains at the 3-position, achieved by modifying tert-butyl ester (2S,3S)-1. These compounds are designed as tools for studying the influence of conformation on peptide activity, offering insights into peptide structure-activity relationships and the design of peptide mimetics with potential therapeutic applications (Sajjadi & Lubell, 2008).
Synthetic Routes for Novel Compounds
Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl azetidine-1-carboxylate, showcasing its significance in accessing chemical spaces complementary to piperidine ring systems. This work underscores the versatility of tert-butyl azetidine-1-carboxylate derivatives in synthesizing novel compounds with potential pharmaceutical relevance (Meyers et al., 2009).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 3-(2-chloro-5-methylpyrimidin-4-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-8-5-15-11(14)16-10(8)9-6-17(7-9)12(18)19-13(2,3)4/h5,9H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINCWMIBYFWLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2CN(C2)C(=O)OC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

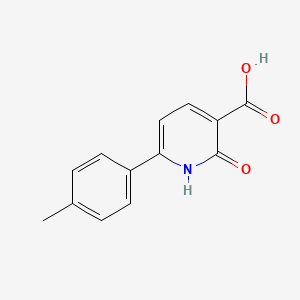
![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)
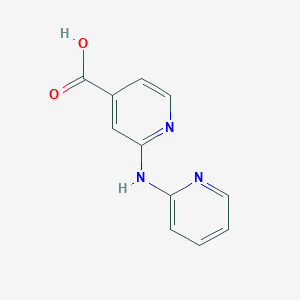
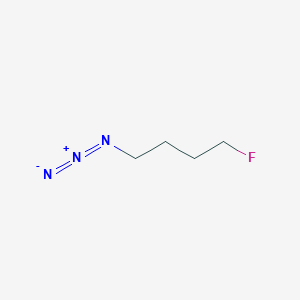

![N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide](/img/structure/B2812535.png)
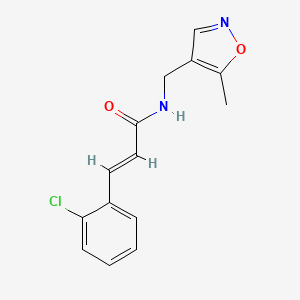
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)


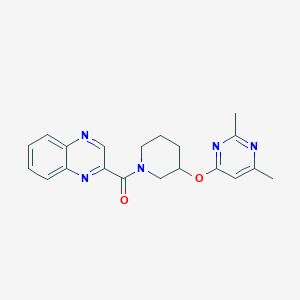

![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)
![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)